7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-
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Overview
Description
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-: is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one derivatives typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include aromatic amines, nitro compounds, and various catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These properties make it a candidate for drug development and other biomedical applications.
Medicine
The compound’s potential therapeutic effects are being investigated in various medical research studies. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar aromatic rings.
Isoquinoline: Shares the isoquinoline core structure.
Pyrazole: Contains the pyrazole ring found in the compound.
Uniqueness
What sets 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one apart is its combination of multiple functional groups and aromatic systems, which confer unique chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C33H20N6O5 |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
15-[3-(3-nitrophenyl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C33H20N6O5/c40-33-26-16-15-23(24-7-4-8-25(31(24)26)32-34-27-9-1-2-10-29(27)36(32)33)28-18-30(19-5-3-6-22(17-19)39(43)44)37(35-28)20-11-13-21(14-12-20)38(41)42/h1-17,30H,18H2 |
InChI Key |
YICOUYZSTGXOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C3C=CC=C4C3=C(C=C2)C(=O)N5C4=NC6=CC=CC=C65)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC(=CC=C8)[N+](=O)[O-] |
Origin of Product |
United States |
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